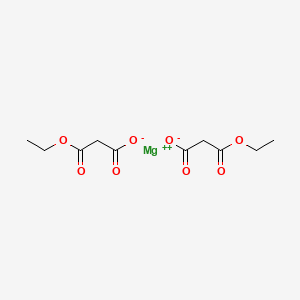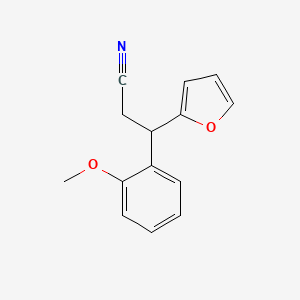
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile
Descripción general
Descripción
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile (FMPCN) is a synthetic compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, containing both a furan ring and a nitrile group, and is considered to be a promising scaffold for the development of novel compounds with potential therapeutic applications. Finally, it will provide a list of potential future directions for research and development.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile has been studied for its potential applications in scientific research. It has been used as a scaffold for the development of novel compounds with potential therapeutic applications. For example, 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile has been used in the synthesis of a novel antifungal agent, which has been shown to be effective against a variety of fungal species. 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile has also been used in the synthesis of a novel anti-cancer agent, which has been shown to be effective against a variety of cancer cell lines. In addition, 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile has been used in the synthesis of a novel anti-inflammatory agent, which has been shown to be effective against a variety of inflammatory conditions.
Mecanismo De Acción
The exact mechanism of action of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile is not yet fully understood. However, it is believed that the nitrile group in the molecule may be responsible for its biological activity. The nitrile group is known to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other substances. In addition, the furan ring may be responsible for the anti-inflammatory and anti-cancer effects of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile.
Biochemical and Physiological Effects
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of a variety of drugs and other substances. In addition, 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have anti-fungal effects, and to inhibit the growth of a variety of fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile in lab experiments has several advantages. It is relatively easy to synthesize, and can be synthesized using a variety of methods. In addition, it has a variety of potential applications in scientific research, and has been shown to have a variety of biochemical and physiological effects. However, there are also some limitations to the use of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile in lab experiments. For example, the exact mechanism of action of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile is not yet fully understood, and further research is needed to understand how it works. In addition, the potential toxicity of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile is not yet fully understood, and further research is needed to determine its safety.
Direcciones Futuras
There are a number of potential future directions for research and development involving 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile. For example, further research is needed to better understand the mechanism of action of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile and its potential toxicity. In addition, further research is needed to develop novel compounds based on the 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile scaffold, which may have therapeutic applications. Finally, further research is needed to develop more efficient methods for the synthesis of 3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile, which may enable the production of larger quantities of the compound for use in lab experiments and other applications.
Propiedades
IUPAC Name |
3-(furan-2-yl)-3-(2-methoxyphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-16-13-6-3-2-5-11(13)12(8-9-15)14-7-4-10-17-14/h2-7,10,12H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUKRZKZIYOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC#N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-3-(2-methoxyphenyl)propanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



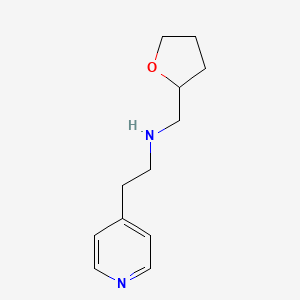
![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3132603.png)
![Methyl 2-[(1R,3S)-rel-3-hydroxycyclopentyl]acetate](/img/structure/B3132606.png)

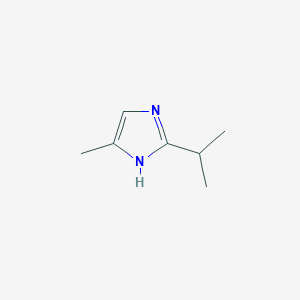
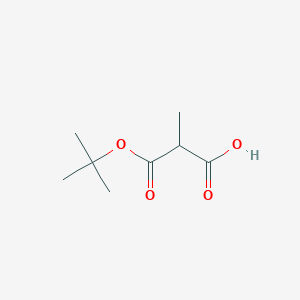
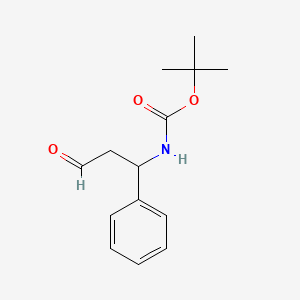
![1-[3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3132638.png)
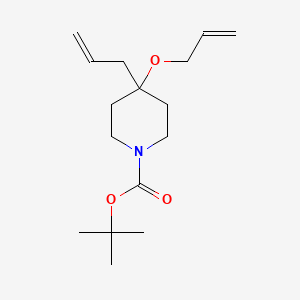
![Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B3132647.png)
![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)
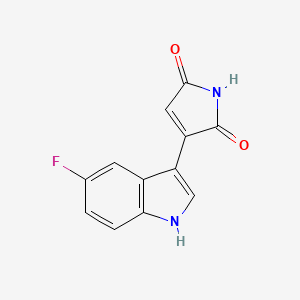
![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)
